Human DHODH Inhibitory Potency: Comparative IC50 Analysis
DHODH-IN-8 inhibits human DHODH with an IC50 of 0.13 μM [1]. This potency is 40-fold weaker than brequinar (IC50 = 0.0052 μM) but comparable to vidofludimus (IC50 = 0.134 μM) and approximately 2-fold more potent than teriflunomide (IC50 = 0.262 μM) when assessed under similar in vitro enzyme inhibition conditions [2]. This moderate potency profile makes DHODH-IN-8 a suitable tool for studies where nanomolar-level inhibition is not required or where the steep dose-response curve of ultra-potent inhibitors like brequinar would be a confounding factor.
| Evidence Dimension | Human DHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | Brequinar: 0.0052 μM; Vidofludimus: 0.134 μM; Teriflunomide: 0.262 μM |
| Quantified Difference | 40× less potent than brequinar; 1× comparable to vidofludimus; 2× more potent than teriflunomide |
| Conditions | Recombinant human DHODH enzyme assay, DCIP reduction readout |
Why This Matters
Selecting DHODH-IN-8 over brequinar provides a >40-fold reduction in potency, enabling dose-response studies in the sub-micromolar range rather than low nanomolar range.
- [1] Davies M, Heikkilä T, McConkey GA, Fishwick CW, Parsons MR, Johnson AP. Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases. J Med Chem. 2009 May 14;52(9):2683-93. View Source
- [2] Chen J, Wang Z, Li X, et al. Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors. Eur J Med Chem. 2022;238:114456. View Source
